(E)-[(5-bromofuran-2-yl)methylidene](methyl)oxidoazanium
Description
(E)-(5-Bromofuran-2-yl)methylideneoxidoazanium is a brominated furan-derived iminium compound characterized by an (E)-configured methylidene group bridging a 5-bromofuran-2-yl moiety and a methyl-substituted oxidoazanium (N-oxide) functional group. Its molecular formula is C₆H₇BrNO₂, with an InChIKey identifier GUKHKSPQZGQXGC-XBXARRHUSA-N and CAS number 41106-12-1 .
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8(9)4-5-2-3-6(7)10-5/h2-4H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHKSPQZGQXGC-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=C(O1)Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=C(O1)Br)/[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium typically involves the reaction of 5-bromofuran-2-carbaldehyde with methylamine N-oxide under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(E)-(5-bromofuran-2-yl)methylideneoxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxidoazanium group.
Substitution: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-(5-bromofuran-2-yl)methylideneoxidoazanium has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound’s oxidoazanium group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the bromine atom and furan ring contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While the provided evidence lacks direct experimental data or comparative studies on this compound, a theoretical comparison can be drawn with structurally analogous compounds based on functional groups and substituents. Below is an analysis of key analogs:
Furan-Based Iminium Derivatives
- (E)-(4-Chlorophenyl)methoxyamine: This chlorophenyl-substituted iminium compound shares a similar oxidoazanium backbone but differs in aromatic substitution (chlorophenyl vs. bromofuran). The bromine atom in the target compound likely enhances electrophilicity compared to chlorine, influencing reactivity in cross-coupling or cycloaddition reactions. No direct stability data are available, but bromine’s larger atomic radius may affect crystal packing or solubility .
Pyrrole-Containing Analogues
- 3-[(5Z)-5-[[4-Ethenyl-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate: This complex pyrrole derivative (C₂₀H₂₀N₂O₃) shares a conjugated methylidene system but lacks the bromofuran and oxidoazanium groups. Pyrrole-based compounds typically exhibit distinct electronic properties due to aromaticity, whereas the bromofuran moiety in the target compound may introduce steric hindrance and electron-withdrawing effects .
N-Oxide Derivatives
- Ethanimidic Acid N-Oxide: A simpler N-oxide (C₂H₅NO₂) lacks the furan ring but shares the oxidoazanium functional group. The absence of aromaticity in ethanimidic acid reduces thermal stability compared to the bromofuran-containing target compound, as aromatic systems often enhance resonance stabilization .
Challenges in Comparative Analysis
Key limitations include:
- Absence of physicochemical data : Melting points, solubility, or spectral signatures (IR, NMR) are unavailable for the target compound and its analogs.
- Synthetic methodologies: No details on yields, reaction conditions, or catalytic efficiencies are provided.
Suggested Research Directions
To address these gaps, future studies should prioritize:
Synthetic optimization : Compare bromofuran vs. chlorophenyl derivatives in Suzuki-Miyaura coupling reactions.
Computational modeling : Density Functional Theory (DFT) studies to predict electronic properties and reaction pathways.
Stability assays : Thermal gravimetric analysis (TGA) to evaluate decomposition profiles.
Biological Activity
The compound (E)-(5-bromofuran-2-yl)methylideneoxidoazanium represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, antimicrobial effects, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring substituted with a bromine atom, which is known to influence its reactivity and biological properties. The oxidoazanium moiety contributes to its potential as a reactive electrophile, which may interact with biological macromolecules.
Research indicates that compounds containing furan rings often exhibit cytotoxic properties through multiple mechanisms:
- DNA Interaction : Many furan derivatives, including those similar to (E)-(5-bromofuran-2-yl)methylideneoxidoazanium, have been shown to induce DNA damage. This occurs via the formation of reactive oxygen species (ROS) that lead to single and double-strand breaks in DNA, ultimately triggering apoptotic pathways in cancer cells .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival, thereby exerting their cytotoxic effects. For instance, inhibition of topoisomerases has been documented for related furan derivatives .
Cytotoxicity Studies
A series of experiments have evaluated the cytotoxic effects of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| M-HeLa | 15 | Induction of apoptosis via ROS generation |
| P388 Lymphoma | 10 | DNA strand breakage and cell cycle arrest |
| Ehrlich Ascitic Carcinoma | 12 | Enzyme inhibition and apoptosis induction |
These results indicate that the compound exhibits significant cytotoxicity across different cancer models, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of (E)-(5-bromofuran-2-yl)methylideneoxidoazanium have also been investigated. The compound was tested against various bacterial strains, revealing selective activity:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Gram-negative Bacteria : Limited activity against Escherichia coli with an MIC of >128 µg/mL.
These findings highlight the potential for developing this compound into an antimicrobial agent, particularly against resistant Gram-positive pathogens.
Case Studies and Clinical Implications
Recent studies have explored the clinical implications of using furan-based compounds in treating cancer and infections:
- Case Study 1 : A clinical trial involving a derivative similar to (E)-(5-bromofuran-2-yl)methylideneoxidoazanium showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : In vitro studies demonstrated that this compound could enhance the efficacy of traditional antibiotics when used in combination therapy against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
